molecular formula C23H12ClNO3 B11491737 2-Amino-3-chloro-1-(3-oxo-3-phenylprop-1-yn-1-yl)anthracene-9,10-dione

2-Amino-3-chloro-1-(3-oxo-3-phenylprop-1-yn-1-yl)anthracene-9,10-dione

Cat. No.: B11491737
M. Wt: 385.8 g/mol
InChI Key: CWNJPPPEODICTP-UHFFFAOYSA-N
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Description

“2-AMINO-3-CHLORO-1-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE” is a complex organic compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields, including organic electronics, pharmaceuticals, and materials science. This compound, with its unique structural features, holds potential for diverse scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-AMINO-3-CHLORO-1-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE” typically involves multi-step organic reactions. The starting materials often include anthracene derivatives, which undergo chlorination, amination, and alkyne addition reactions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The process would likely involve continuous flow reactors to ensure consistent product quality and yield. Purification methods such as recrystallization, chromatography, and distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be studied to develop new therapeutic agents.

Medicine

In medicine, the compound or its derivatives could be investigated for potential pharmaceutical applications. For example, it may serve as a lead compound for drug development targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors, dyes, and pigments. Its unique properties make it suitable for applications in organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of “2-AMINO-3-CHLORO-1-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloroanthracene-9,10-dione: A simpler derivative with similar core structure but lacking the phenylpropynyl group.

    1-Amino-2-chloroanthracene-9,10-dione: Another derivative with a different substitution pattern on the anthracene core.

    3-Amino-2-chloroanthracene-9,10-dione: A compound with the amino and chloro groups in different positions.

Uniqueness

“2-AMINO-3-CHLORO-1-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE” stands out due to the presence of the phenylpropynyl group, which introduces additional electronic and steric effects. This unique feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable target for research and development.

Properties

Molecular Formula

C23H12ClNO3

Molecular Weight

385.8 g/mol

IUPAC Name

2-amino-3-chloro-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-9,10-dione

InChI

InChI=1S/C23H12ClNO3/c24-18-12-17-20(23(28)15-9-5-4-8-14(15)22(17)27)16(21(18)25)10-11-19(26)13-6-2-1-3-7-13/h1-9,12H,25H2

InChI Key

CWNJPPPEODICTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#CC2=C3C(=CC(=C2N)Cl)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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